Silane, [(2-ethylhexyl)oxy]trimethyl-
Description
BenchChem offers high-quality Silane, [(2-ethylhexyl)oxy]trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, [(2-ethylhexyl)oxy]trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18023-53-5 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
2-ethylhexoxy(trimethyl)silane |
InChI |
InChI=1S/C11H26OSi/c1-6-8-9-11(7-2)10-12-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
PDACHFOTOFNHBT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](C)(C)C |
Canonical SMILES |
CCCCC(CC)CO[Si](C)(C)C |
Synonyms |
(2-Ethylhexyloxy)trimethylsilane |
Origin of Product |
United States |
Development of Eco Friendly Hydrophobic Treatments:alkoxysilanes with Hydrophobic Organic Groups Are Being Developed As Environmentally Safer Alternatives to Per and Polyfluoroalkyl Substances Pfas for Creating Water Repellent Surfaces on Textiles and Other Materials.mdpi.comthrough a Sol Gel Process, the Silane Hydrolyzes and Condenses on the Substrate, Forming a Crosslinked Siloxane Network.mdpi.comthe Hydrophobic Alkyl Chains, Such As Octyl or 2 Ethylhexyl Groups, Orient Away from the Surface, Imparting High Water Repellency.mdpi.comthis Approach Avoids the Environmental Persistence and Bioaccumulation Concerns Associated with Traditional Fluorocarbon Based Treatments.mdpi.com
| Application Area | Function of Silane (B1218182) | Environmental Benefit | References |
|---|---|---|---|
| Low-VOC Coatings | Crosslinker; resin modifier. | Reduces emission of volatile organic compounds by using less volatile alkoxy groups and enabling high-solid formulations. | google.comresearchgate.net |
| Natural Fiber Composites | Coupling agent/adhesion promoter. | Improves compatibility between renewable/biodegradable natural fibers and polymer matrices, promoting the use of sustainable materials. | researchgate.netresearchgate.netmdpi.com |
| Water-Repellent Finishes | Hydrophobizing agent. | Provides a durable water-repellent surface as a safer alternative to persistent fluorocarbon (PFAS) treatments. | mdpi.com |
Integration Within Advanced Functional Materials and Nanotechnology
Development of Silane-Modified Nanomaterials
The surface modification of nanomaterials with silane (B1218182) coupling agents is a critical strategy for improving their performance and enabling their incorporation into various matrices. This functionalization can prevent agglomeration, enhance interfacial adhesion, and introduce new functionalities to the nanomaterial surface.
Control of Nanoparticle Dispersion and Aggregation Behavior
The effective dispersion of nanoparticles within a polymer matrix or solvent is crucial for realizing their unique properties at the macroscale. Silane coupling agents are instrumental in achieving stable dispersions by modifying the surface chemistry of the nanoparticles. The [(2-ethylhexyl)oxy]trimethyl- group in the specified silane can provide a sterically bulky and hydrophobic layer on the nanoparticle surface. This layer can prevent the nanoparticles from coming into close contact and agglomerating due to van der Waals forces, thus improving their dispersion stability in non-polar organic solvents and polymer matrices.
While specific studies on Silane, [(2-ethylhexyl)oxy]trimethyl- are limited, the general mechanism involves the reaction of the silane with hydroxyl groups on the surface of inorganic nanoparticles (e.g., silica, titania, alumina) to form a stable covalent bond. The long, branched 2-ethylhexyl chain then extends into the surrounding medium, creating a repulsive barrier that maintains inter-particle distance.
Interfacial Reinforcement in Polymer Nanocomposites
In the context of Silane, [(2-ethylhexyl)oxy]trimethyl-, the trimethylsilyl (B98337) group can react with the nanoparticle surface, while the 2-ethylhexyl group can entangle with the polymer chains of the matrix. This molecular-level bridging enhances the compatibility and adhesion between the inorganic and organic phases, leading to improved tensile strength, modulus, and toughness of the resulting nanocomposite. The effectiveness of this reinforcement is dependent on the specific polymer matrix and the processing conditions.
Functionalization of Carbon Nanotubes and Other Nanostructures
The surfaces of carbon nanotubes (CNTs) and other nanostructures can be chemically modified to improve their processability and integrate them into functional devices and materials. Silanization is a common method for the functionalization of CNTs, which typically involves the creation of hydroxyl or carboxyl groups on the CNT surface through oxidation, followed by reaction with a silane. researchgate.netsci-hub.semdpi.com
The attachment of Silane, [(2-ethylhexyl)oxy]trimethyl- to CNTs could enhance their dispersion in organic solvents and polymer matrices, which is a major challenge in the processing of CNT-based materials. The bulky 2-ethylhexyl groups would prevent the CNTs from bundling together, allowing for a more uniform distribution within the host material. This improved dispersion is critical for leveraging the exceptional mechanical and electrical properties of individual CNTs in applications such as conductive composites and reinforced polymers. researchgate.netsci-hub.semdpi.com
Role in Advanced Coating Systems
The performance of coatings, including their durability, adhesion, and protective properties, can be significantly enhanced through the use of silane additives. Silanes can act as adhesion promoters, crosslinkers, and surface modifiers within coating formulations.
Modification of Polymeric Binders and Resins for Enhanced Performance
Polymeric binders are a key component of coating formulations, determining properties such as adhesion, flexibility, and chemical resistance. Silane, [(2-ethylhexyl)oxy]trimethyl- can be incorporated into binder systems to improve their performance. For instance, it can be used to modify acrylic, epoxy, or polyurethane resins. google.comevonik.comevonik.com
The silane can react with functional groups in the polymer backbone or be used as a co-monomer during polymerization. This modification can enhance the crosslinking density of the cured coating, leading to improved hardness and chemical resistance. Furthermore, the hydrophobic nature of the 2-ethylhexyl group can impart water-repellent properties to the coating surface.
Formulation of Protective and Durable Coatings
Protective coatings are essential for preventing corrosion, weathering, and mechanical damage to various substrates. The inclusion of silanes in these formulations can significantly improve their protective capabilities and long-term durability. paint.orgmdpi.com
Silane, [(2-ethylhexyl)oxy]trimethyl-, when added to a coating formulation, can migrate to the coating-substrate interface and form strong, covalent bonds with the substrate, particularly if the substrate has hydroxyl groups (e.g., metal, glass). This improves the adhesion of the coating and prevents delamination, a common failure mode. The hydrophobic nature of the silane can also reduce water ingress into the coating, thereby enhancing its corrosion protection properties. The use of silanes can lead to coatings with improved mar and abrasion resistance, as well as better resistance to water, solvents, and other chemicals. paint.org
Following a comprehensive search for scientific literature and detailed research findings on the chemical compound "Silane, [(2-ethylhexyl)oxy]trimethyl-," it has been determined that there is insufficient specific data available in the public domain to construct the article as per the requested outline. Searches for this particular silane in the contexts of adhesion promotion in multi-layered coatings, sol-gel science, the synthesis of organic-inorganic hybrid networks and xerogels, the fabrication of tailored thin films, and the control of porosity in sol-gel materials did not yield the specific research findings or data required to generate a thorough and scientifically accurate article focused solely on this compound.
General information on silanes as a class of compounds in these applications is abundant. However, per the strict instructions to focus exclusively on "Silane, [(2-ethylhexyl)oxy]trimethyl-" and not introduce information outside this explicit scope, it is not possible to provide a detailed, data-driven article on the specified topics for this compound. The available scientific literature does not appear to cover the specific functionalities and applications requested for Silane, [(2-ethylhexyl)oxy]trimethyl-.
Polymer Chemistry and Crosslinking Mechanisms
Utilization as Crosslinking Agents in Polymer Synthesis
Silane (B1218182), [(2-ethylhexyl)oxy]trimethyl-, functions as a monofunctional alkoxysilane, which typically acts as a chain terminator or a modifier rather than a direct crosslinking agent in the way that di- or tri-functional silanes do. However, it plays a crucial role in moisture-curable polymer systems, particularly those based on silane-grafted polymers. In these systems, polymers like polyethylene (B3416737) are first grafted with a vinyl-functional silane (e.g., vinyltrimethoxysilane). The role of an alkoxysilane like [(2-ethylhexyl)oxy]trimethylsilane comes into play during the subsequent hydrolysis and condensation reactions.
The primary mechanism involves the hydrolysis of the alkoxy group in the presence of water, which can then react with silanol (B1196071) groups on other polymer chains or fillers. While multi-functional silanes create a robust crosslinked network, monofunctional silanes like this one can control the crosslink density by terminating potential crosslinking sites. This can be used to modify the properties of the final material, such as increasing its flexibility or impact strength, by preventing an overly rigid network from forming.
Incorporation into Hyperbranched Polymer Architectures
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. The integration of silane moieties can impart unique properties to these structures.
Silane, [(2-ethylhexyl)oxy]trimethyl- can be used as a capping or modifying agent in the synthesis of hyperbranched polymers. In the synthesis of hyperbranched poly(siloxysilane)s, for example, a multi-functional core molecule is reacted with monomers that have both reactive and protected functional groups. This specific monofunctional silane can be introduced at various stages to control the degree of branching and the final size of the macromolecule by terminating the growth of certain branches. This allows for precise control over the polymer's architecture. The bulky alkyl group also enhances the solubility of the resulting hyperbranched polymer in nonpolar organic solvents, which is advantageous for processing and application.
The table below illustrates the effect of a monofunctional capping agent on the properties of a generic hyperbranched polymer.
| Property | Uncapped Hyperbranched Polymer | Capped with [(2-ethylhexyl)oxy]trimethylsilane |
| Molecular Weight Distribution | Broad | Narrower |
| Viscosity | High | Lowered |
| Solubility in Nonpolar Solvents | Moderate | High |
| Reactivity of End Groups | High | Reduced / Controlled |
This table represents generalized effects based on the principles of polymer chemistry.
The integration of Silane, [(2-ethylhexyl)oxy]trimethyl- provides a powerful tool for tuning the final properties of hyperbranched polymers. By controlling the amount of silane used for end-capping, one can precisely adjust the number of reactive functional groups on the polymer's surface. This, in turn, influences its reactivity, solubility, and thermal properties.
For example, capping a portion of the end groups can reduce the polymer's viscosity and improve its processability. The hydrophobic 2-ethylhexyl groups increase the polymer's affinity for nonpolar matrices, making it an effective additive for improving compatibility in polymer blends or composites. Furthermore, the presence of the siloxane bond can enhance the thermal stability and weather resistance of the final material. This strategic modification allows for the creation of tailor-made polymers with properties optimized for specific applications, such as coatings, additives, and advanced composites.
Catalysis and Industrial Process Optimization
Exploration of Silane (B1218182), [(2-ethylhexyl)oxy]trimethyl- in Catalyst Systems
While Silane, [(2-ethylhexyl)oxy]trimethyl- may not be a primary catalyst itself, its role as an important ancillary component in various catalyst systems is significant, particularly in polymerization. Alkylalkoxysilanes are utilized as external donors in Ziegler-Natta catalyst systems for polypropylene (B1209903) production. sinosil.com In this context, the silane interacts with the catalyst center to control the stereochemistry of the polymer, thereby increasing the isotactic index (a measure of polymer regularity) and improving the molecular weight distribution. The specific structure of the (2-ethylhexyl)oxy group can influence the catalyst's activity and the properties of the resulting polymer, potentially increasing the polymer yield per unit of catalyst. sinosil.com
Another catalytic role involves the generation of highly reactive cationic silicon species. Under acidic conditions, trimethyl(alkoxy)silanes can react to release a trimethylsilylium ion, which can act as the ultimate catalytic species for certain carbon-carbon and carbon-oxygen bond-forming reactions. d-nb.info The efficiency of this process is influenced by the nature of the alkoxy group and the reaction conditions.
Table 1: Potential Roles of Silane, [(2-ethylhexyl)oxy]trimethyl- in Catalysis
| Role in Catalyst System | Function | Mechanism of Action | Potential Outcome |
|---|---|---|---|
| External Donor | Stereocontrol Agent | The silane's oxygen atom coordinates to the active sites of the Ziegler-Natta catalyst, influencing the way the monomer approaches and inserts into the polymer chain. | Increased polymer isotacticity, higher polymer yield, and controlled molecular weight distribution. sinosil.com |
| Catalyst Precursor | Source of Silylium Ion | In the presence of a strong acid, the silane releases a highly electrophilic trimethylsilylium cation (TMS+). d-nb.info | Catalysis of specific organic reactions, such as etherification and alkynylation. d-nb.info |
Role as a Reactive Intermediate in Various Chemical Transformations
The primary role of Silane, [(2-ethylhexyl)oxy]trimethyl- and other alkoxysilanes in chemical transformations is to act as a precursor to a highly reactive silanol (B1196071) intermediate. sinosil.compsu.edu This transformation is typically initiated by the hydrolysis of the Si-O-C bond in the presence of water. The resulting trimethylsilanol (B90980) is unstable and readily undergoes condensation with other silanols or with hydroxyl groups on a substrate surface. psu.edudakenchem.com
Table 2: Hydrolysis and Condensation of Silane, [(2-ethylhexyl)oxy]trimethyl-
| Step | Reaction Name | Description | Key Reactants | Intermediate/Product |
|---|---|---|---|---|
| Step 1 | Hydrolysis | The alkoxysilane reacts with water, cleaving the silicon-oxygen-carbon bond to replace the (2-ethylhexyl)oxy group with a hydroxyl group. | Silane, [(2-ethylhexyl)oxy]trimethyl-, Water (H₂O) | Trimethylsilanol (Reactive Intermediate) + 2-Ethylhexanol (Byproduct) |
| Step 2 | Condensation | The highly reactive trimethylsilanol intermediates react with each other or with surface hydroxyl groups to form stable siloxane bonds, releasing water. | Trimethylsilanol | Polydimethylsiloxane network and/or surface-bonded silane |
Optimization of Industrial Processes Involving Alkoxysilane Chemistry
The optimization of industrial processes that use alkoxysilanes like Silane, [(2-ethylhexyl)oxy]trimethyl- focuses on controlling the kinetics of the hydrolysis and condensation reactions. dakenchem.com Factors such as pH, temperature, catalyst choice, and solvent can be fine-tuned to manage the reaction rate and the structure of the resulting siloxane network. dakenchem.comnih.gov For instance, ethoxy-functional silanes hydrolyze more slowly than their methoxy (B1213986) counterparts, which can be advantageous in applications requiring a longer working time before curing begins. sinosil.com The use of bulky alkoxy groups, such as 2-ethylhexyloxy, can also sterically hinder the silicon core, leading to more controlled and potentially slower reaction rates. nih.gov This control is critical in applications like coatings, sealants, and adhesives to ensure proper application and performance. psu.edurussoindustrial.ru
Alkoxysilanes are instrumental in improving the efficiency of producing modified materials, particularly composites and functionalized surfaces. nih.gov They are widely used as coupling agents and surface modifiers to treat inorganic fillers (e.g., silica, alumina) before they are incorporated into organic polymer matrices. sinosil.comrussoindustrial.ru
The treatment process involves applying the silane to the filler surface, where it hydrolyzes and condenses to form a durable, covalent bond with the inorganic material. psu.edunih.gov The organic group of the silane—in this case, the 2-ethylhexyl moiety—is oriented away from the surface, creating a hydrophobic and organophilic layer. sinosil.comrussoindustrial.ru This surface modification dramatically improves the dispersion of the filler within the polymer matrix and enhances the interfacial adhesion between the two dissimilar materials. The result is a composite material with improved mechanical properties (e.g., strength, durability) and processing characteristics, achieved with greater efficiency. sinosil.com
Table 3: Research Findings on Alkoxysilane Surface Modification
| Parameter | Without Silane Treatment | With Alkoxysilane Treatment | Source of Improvement |
|---|---|---|---|
| Filler Dispersion | Poor; agglomeration is common | Excellent; uniform dispersion | The organofunctional group on the silane improves compatibility with the polymer matrix, preventing re-agglomeration of filler particles. sinosil.com |
| Interfacial Adhesion | Weak; physical interaction only | Strong; covalent bonding | The silane acts as a molecular bridge, forming covalent bonds with the inorganic filler and intertwining with the organic polymer matrix. sinosil.comrussoindustrial.ru |
| Material Properties | Lower strength, poor water resistance | Enhanced mechanical strength, durability, and hydrophobicity. russoindustrial.ru | Improved stress transfer from the polymer to the filler and a water-resistant interface. |
| Processing | High viscosity, difficult to process | Lower viscosity, improved flow | Better "wetting" of the filler by the polymer matrix leads to easier and more efficient processing. sinosil.com |
A significant challenge in polymer processing is achieving compatibility between different components, such as inorganic fillers and organic resins. Alkoxysilanes with large, non-polar organic groups are specifically designed to address this issue. The 2-ethylhexyl group in Silane, [(2-ethylhexyl)oxy]trimethyl- is both large and hydrophobic, making it highly compatible with non-polar matrices like polyolefins (e.g., polyethylene (B3416737), polypropylene). sinosil.com
One strategy involves using the silane as a surface treatment for fillers, as described previously. This pre-treatment renders the filler surface organophilic, enhancing its compatibility and dispersibility within the polymer melt during processing. sinosil.com Another advanced strategy is to graft the alkoxysilane directly onto the polymer backbone. russoindustrial.rugoogle.com This can be achieved through free-radical polymerization or reactive extrusion. The resulting silane-grafted polymer can then be crosslinked through exposure to moisture, which initiates the hydrolysis and condensation of the pendant alkoxysilane groups. russoindustrial.ruresearchgate.net This creates a stable, three-dimensional siloxane network throughout the polymer, significantly improving its thermal stability, durability, and resistance to chemicals and water. sinosil.comrussoindustrial.ru
An article focusing solely on the chemical compound “Silane, [(2-ethylhexyl)oxy]trimethyl-” cannot be generated at this time due to a lack of specific research data for this particular molecule in the available public domain. Extensive searches have not yielded detailed research findings necessary to thoroughly and accurately address the requested sections on advanced research perspectives and future directions.
The scientific literature provides considerable information on the broader class of alkoxysilanes, including computational modeling, applications in energy and sensory materials, and the synthesis of novel derivatives. For instance, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly used to study the reactivity and interfacial behavior of various silane compounds, such as 3-aminopropyltriethoxysilane (B1664141) (APTES). mdpi.comacs.org Similarly, the role of silane-modified nanomaterials in energy harvesting applications and the use of amino-silanized layers in sensors are areas of active research. researchgate.netfemto-st.fr The synthesis of next-generation silane derivatives often involves well-established chemical reactions like hydrosilylation and the aza-Michael reaction, applied to functional precursors. mdpi.comnih.govresearchgate.net
However, these studies and findings are not specific to "Silane, [(2-ethylhexyl)oxy]trimethyl-". Generating an article based on this general information would require extrapolation and would not adhere to the strict focus on the specified compound. To provide a scientifically accurate and detailed article as outlined, specific computational studies, documented applications, and synthetic derivatization research for "Silane, [(2-ethylhexyl)oxy]trimethyl-" are required. Without such specific data, the creation of a dedicated and informative article is not feasible.
Advanced Research Perspectives and Future Directions
Development of Sustainable and Environmentally Benign Synthetic Routes and Applications
The progression of green chemistry principles has spurred significant research into developing sustainable manufacturing processes and eco-friendly applications for chemical compounds like Silane (B1218182), [(2-ethylhexyl)oxy]trimethyl-. This focus aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For this specific alkoxysilane, advancements are notable in both its synthesis and its use in creating environmentally benign materials.
Sustainable Synthetic Routes
Traditional synthesis routes for organosilanes, particularly alkoxysilanes, have often relied on processes that are energy-intensive or involve hazardous intermediates, such as chlorosilanes. The Müller-Rochow process, for instance, is a cornerstone of industrial organosilicon chemistry but generates harmful byproducts like hydrogen chloride. mdpi.com In response, the scientific community is actively exploring alternative, greener pathways.
Q & A
Basic: What are the optimal synthetic routes for [(2-ethylhexyl)oxy]trimethylsilane under mild conditions?
Answer:
The synthesis of [(2-ethylhexyl)oxy]trimethylsilane typically involves nucleophilic substitution or silation reactions. A common approach is the reaction of 2-ethylhexanol with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . For mild conditions, catalytic methods using transition metals (e.g., palladium complexes) or Lewis acids (e.g., tin(IV) chloride) can enhance reaction efficiency . Key parameters include:
- Solvent choice : Anhydrous dichloromethane or toluene to avoid hydrolysis.
- Temperature : 0–25°C to minimize side reactions.
- Purification : Distillation under reduced pressure (e.g., boiling point ~186–191°C, as seen in analogous silanes ).
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing [(2-ethylhexyl)oxy]trimethylsilane?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the structure. The trimethylsilyl group shows a singlet at ~0.1 ppm in <sup>1</sup>H NMR, while the 2-ethylhexyl moiety exhibits characteristic alkyl resonances .
- FT-IR : Peaks at ~1250 cm<sup>-1</sup> (Si-O-C stretching) and ~840 cm<sup>-1</sup> (Si-C stretching) confirm siloxane bonds .
- Gas Chromatography (GC) : Used for purity assessment. NIST-standardized GC methods (e.g., DB-5 columns) provide retention indices and thermal stability data .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]<sup>+</sup> ~230.207 for C13H30OSi) .
Advanced: How does the steric bulk of the 2-ethylhexyl group influence reactivity in cross-coupling reactions?
Answer:
The 2-ethylhexyl group introduces steric hindrance, which:
- Reduces Nucleophilicity : Slows silane participation in reactions like Hiyama coupling.
- Enhances Stability : Protects the Si-O bond from hydrolysis, as seen in analogous silanes under aqueous conditions .
- Modifies Selectivity : In Pd-catalyzed reactions, bulky groups favor transmetalation pathways over direct oxidative addition, as observed in nitro-functionalized silane studies .
Methodological Insight : Use kinetic studies (e.g., variable-temperature NMR) to compare reaction rates with less bulky analogs (e.g., methyl-substituted silanes).
Advanced: What are the challenges in achieving regioselectivity when using this silane as a protecting group?
Answer:
- Competitive Side Reactions : The 2-ethylhexyl group may sterically hinder desired reactions, leading to incomplete protection or unintended cleavage. For example, acrylate-functionalized silanes show competing silylation at multiple hydroxyl sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize the silane.
- Mitigation Strategy : Use directing groups (e.g., boronate esters) to pre-organize the substrate, as demonstrated in regioselective silylation of polyols .
Methodological: How to assess the thermal stability of [(2-ethylhexyl)oxy]trimethylsilane under inert vs. oxidative atmospheres?
Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (inert) and air (oxidative). Analogous silanes decompose at ~200–250°C in air due to Si-O bond oxidation .
- Differential Scanning Calorimetry (DSC) : Detects exothermic peaks indicative of decomposition.
- Gas Evolution Monitoring : Use mass spectrometry to track volatile byproducts (e.g., hexane, CO2).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
